Z-Orn(Boc)-ONP

Catalog No.
S12815741
CAS No.
M.F
C24H29N3O8
M. Wt
487.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Orn(Boc)-ONP

Product Name

Z-Orn(Boc)-ONP

IUPAC Name

(4-nitrophenyl) (2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoate

Molecular Formula

C24H29N3O8

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C24H29N3O8/c1-24(2,3)35-22(29)25-15-7-10-20(26-23(30)33-16-17-8-5-4-6-9-17)21(28)34-19-13-11-18(12-14-19)27(31)32/h4-6,8-9,11-14,20H,7,10,15-16H2,1-3H3,(H,25,29)(H,26,30)/t20-/m0/s1

InChI Key

KQRFUOIXILXRJJ-FQEVSTJZSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Z-Orn(Boc)-ONP, also known as N2-[(Benzyloxy)carbonyl]-N5-[(tert-butoxy)carbonyl]-L-ornithine, is an organic compound with the molecular formula C18H26N2O6. This compound is a derivative of L-ornithine, an amino acid integral to the urea cycle, which is essential for the detoxification of ammonia in organisms. Z-Orn(Boc)-ONP features two protective groups: the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group. These protective groups are widely employed in organic synthesis to shield functional groups during

, including:

  • Hydrolysis: This reaction removes the protective groups, yielding L-ornithine.
  • Substitution: The ONP ester group can be substituted with various nucleophiles, leading to diverse derivatives.
  • Deprotection: The Boc and Z protective groups can be cleaved under acidic conditions to yield free amino groups.

Common Reagents and Conditions

  • Hydrolysis: Strong acids such as hydrochloric acid or trifluoroacetic acid are typically used.
  • Substitution: Nucleophiles like amines or thiols are employed in the presence of a base.
  • Deprotection: Trifluoroacetic acid is used for Boc group removal, while hydrogenation in the presence of a palladium catalyst is used for Z group removal.

Major Products Formed

The primary products from these reactions include L-ornithine, various substituted derivatives, and deprotected intermediates.

Z-Orn(Boc)-ONP plays a role in biological research, particularly in studying L-ornithine's involvement in the urea cycle and its interactions with other biomolecules. The compound's structure allows it to be utilized in various assays and experiments aimed at understanding metabolic pathways involving amino acids and their derivatives.

The synthesis of Z-Orn(Boc)-ONP involves a multi-step process:

  • Protection of the α-amino group: The α-amino group of L-ornithine is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base like sodium hydroxide.
  • Protection of the δ-amino group: The δ-amino group is then protected using di-tert-butyl dicarbonate under similar basic conditions.
  • Introduction of the ONP ester group: Finally, the protected intermediate reacts with p-nitrophenyl chloroformate to introduce the ONP ester group.

Z-Orn(Boc)-ONP has numerous applications across various fields:

  • Chemistry: It serves as a building block in peptide synthesis and other complex molecules due to its protective groups that allow selective reactions.
  • Biology: The compound aids in studying L-ornithine's role in metabolic pathways and its interactions with biomolecules.
  • Medicine: It is utilized in developing prodrugs and drug delivery systems, where controlled release of active pharmaceutical ingredients is essential.
  • Industry: In pharmaceuticals, Z-Orn(Boc)-ONP is crucial for synthesizing active pharmaceutical ingredients and intermediates.

Research involving Z-Orn(Boc)-ONP focuses on its interactions with various biological molecules. These studies explore how modifications to the ornithine structure affect binding affinities and biological activity. Understanding these interactions can lead to insights into metabolic regulation and potential therapeutic applications.

Several compounds share structural similarities with Z-Orn(Boc)-ONP. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Z-Phe(ONP)C23H20N2O6Contains phenylalanine; used similarly in peptide synthesis.
Z-Lys(Boc)-ONPC20H30N2O6Derivative of lysine; utilized for similar protective strategies.
Fmoc-Lys(ONP)C23H26N2O5Uses a different protecting group (Fmoc); commonly applied in peptide synthesis.

Uniqueness of Z-Orn(Boc)-ONP

Z-Orn(Boc)-ONP's uniqueness lies in its specific combination of protective groups tailored for selective deprotection strategies that facilitate complex peptide synthesis while maintaining high yields. Its application in studying L-ornithine's biological roles further distinguishes it from similar compounds, making it invaluable in both synthetic chemistry and biological research .

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

487.19546489 g/mol

Monoisotopic Mass

487.19546489 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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